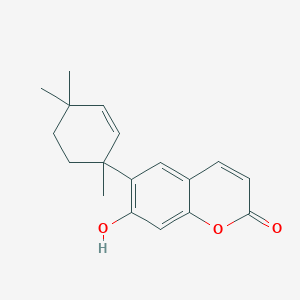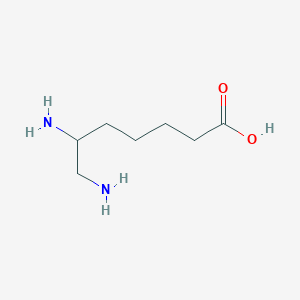
6,7-Diaminoheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Diaminoheptanoic acid is a diamino acid that is heptanoic acid substituted by amino groups at positions 6 and 7. It has the molecular formula C7H16N2O2 and a molecular weight of 160.214 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diaminoheptanoic acid can be achieved through several methods. One common approach involves the reaction of heptanoic acid with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the proper substitution of amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process .
化学反応の分析
Types of Reactions
6,7-Diaminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
6,7-Diaminoheptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6,7-Diaminoheptanoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This can affect enzymatic activity, protein folding, and other biological processes .
類似化合物との比較
Similar Compounds
Heptanoic acid: A straight-chain fatty acid used in the preparation of esters for the fragrance industry.
3,7-Diaminoheptanoic acid: A similar diamino acid with amino groups at positions 3 and 7.
Aminocaproic acid: An amino acid used in medicine to prevent bleeding.
Uniqueness
6,7-Diaminoheptanoic acid is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
特性
分子式 |
C7H16N2O2 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
6,7-diaminoheptanoic acid |
InChI |
InChI=1S/C7H16N2O2/c8-5-6(9)3-1-2-4-7(10)11/h6H,1-5,8-9H2,(H,10,11) |
InChIキー |
GDGUHGLYYRTIJW-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)O)CC(CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)
![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)
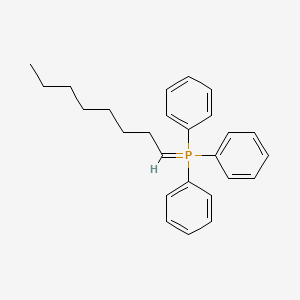
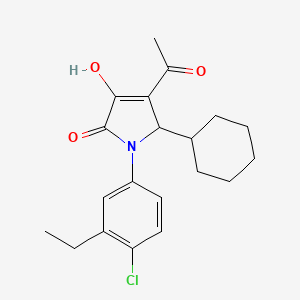

![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
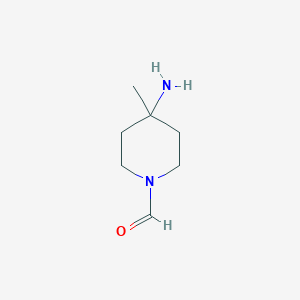
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
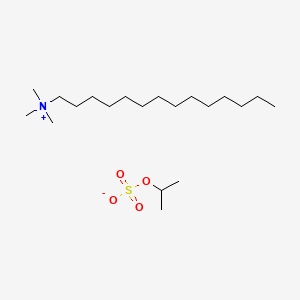
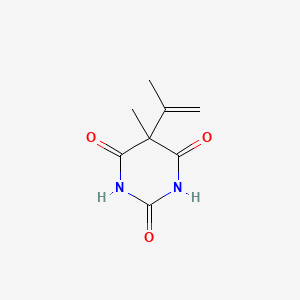
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)

